2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound with significant potential in pharmaceutical research. This compound is characterized by a unique molecular structure that integrates various functional groups, making it a subject of interest in medicinal chemistry.
The compound is cataloged under the CAS number 847394-17-6 and has been studied for its biological activities and potential applications in drug development. It is available from multiple chemical suppliers, including Chemsrc and BenchChem, which provide detailed information about its properties and synthesis .
The synthesis of 2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. The key steps may include:
Technical details regarding specific reagents and conditions are crucial for optimizing yield and purity during synthesis .
The molecular formula of 2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is C24H21FN6OS2. It features multiple rings and functional groups that contribute to its chemical behavior.
Property | Value |
---|---|
Molecular Formula | C24H21FN6OS2 |
Molecular Weight | 492.6 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
The structural representation can be derived from its canonical SMILES notation: CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC(=CS3)C)CC4=CC=CN4C
.
The compound's reactivity can be attributed to the presence of various functional groups that allow it to participate in several chemical reactions:
Understanding these reactions is vital for predicting the compound's behavior in biological systems and during synthetic processes.
While specific physical properties such as density and melting point are not readily available for this compound, general observations can be made based on similar compounds:
Chemical stability under various conditions (pH, temperature) is crucial for practical applications. Stability studies can provide insights into shelf-life and storage requirements.
The unique structure of 2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide positions it as a candidate for various scientific applications:
Continued research into this compound could reveal further applications and enhance its utility in various fields .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4